2-Phenylbenzo[d]thiazol-6-ol

estrogen receptor binding off-target profiling selectivity screening

2-Phenylbenzo[d]thiazol-6-ol (6-hydroxy-2-phenylbenzothiazole; compound 3g) is a monohydroxylated 2-phenylbenzothiazole featuring a single phenolic -OH at the 6-position of the benzothiazole ring and an unsubstituted phenyl ring at C-2. With molecular formula C₁₃H₉NOS, molecular weight 227.28 g/mol, XLogP3 of 3.9, a single hydrogen bond donor, and a predicted pKa of 8.49, this compound occupies a distinct physicochemical niche among hydroxylated 2-phenylbenzothiazoles.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
Cat. No. B15054473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbenzo[d]thiazol-6-ol
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O
InChIInChI=1S/C13H9NOS/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H
InChIKeyQCYZKBYUZYTYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylbenzo[d]thiazol-6-ol (CAS 33670-44-9): Core Benzothiazole Scaffold with Defined Hydroxyl Substitution for Differentiated Biological Profiling


2-Phenylbenzo[d]thiazol-6-ol (6-hydroxy-2-phenylbenzothiazole; compound 3g) is a monohydroxylated 2-phenylbenzothiazole featuring a single phenolic -OH at the 6-position of the benzothiazole ring and an unsubstituted phenyl ring at C-2 [1]. With molecular formula C₁₃H₉NOS, molecular weight 227.28 g/mol, XLogP3 of 3.9, a single hydrogen bond donor, and a predicted pKa of 8.49, this compound occupies a distinct physicochemical niche among hydroxylated 2-phenylbenzothiazoles [2]. It belongs to a compound class recognized for diverse pharmacological relevance, including diagnostic imaging applications—most notably as the core scaffold of the clinically evaluated Alzheimer's PET tracer Pittsburgh Compound B (PiB, 2-(4-methylaminophenyl)-6-hydroxybenzothiazole) [1].

Why 2-Phenylbenzo[d]thiazol-6-ol Cannot Be Interchanged with Other Hydroxylated 2-Phenylbenzothiazoles Without Compromising Pharmacological Specificity


Substituting 2-Phenylbenzo[d]thiazol-6-ol with closely related hydroxylated benzothiazole regioisomers or polyhydroxylated analogs fundamentally alters the compound's estrogen receptor (ER) binding profile, cytotoxic potency, and physicochemical properties. In a systematic structure–activity study, relocation of the hydroxyl group from the benzothiazole 6-position to the phenyl ring (as in 2-(4-hydroxyphenyl)benzothiazole, compound 1e) or addition of a second hydroxyl on the phenyl ring (as in compounds 3h and 3i) introduces measurable estrogen receptor binding affinity (RBA values of 0.24–0.70) and substantially increased cytotoxicity, whereas the monohydroxylated 6-OH scaffold exhibits zero detectable ER binding [1]. Furthermore, the 6-hydroxy substitution pattern is structurally essential for the SULT1E1 substrate recognition that underpins molecular imaging probe development, a property not replicated by phenyl-hydroxylated analogs lacking the 6-OH group [2]. These position-dependent pharmacological divergences preclude generic substitution within the 2-phenylbenzothiazole class for applications requiring defined ER-independent profiles or 6-OH-directed enzymatic recognition.

Quantitative Differentiation Evidence for 2-Phenylbenzo[d]thiazol-6-ol vs. Closest Analog Candidates


Zero Estrogen Receptor Binding Affinity vs. Hydroxylated Regioisomers That Show Measurable RBA

In a direct head-to-head comparison within the same experimental series, 2-Phenylbenzo[d]thiazol-6-ol (compound 3g) exhibited zero detectable estrogen receptor binding affinity (RBA = 0) in a calf uterine ER competitive binding assay. By contrast, the regioisomer 6-hydroxy-2-(4-hydroxyphenyl)benzothiazole (compound 3i) displayed an RBA of 0.70, while 6-hydroxy-2-(3-hydroxyphenyl)benzothiazole (compound 3h) showed an RBA of 0.24 [1][2]. The presence of only a single hydroxyl group at the 6-position of the benzothiazole ring—without phenyl ring hydroxylation—thus confers an ER-silent profile, whereas introduction of a second hydroxyl on the 2-phenyl substituent activates measurable ER engagement.

estrogen receptor binding off-target profiling selectivity screening

Cytotoxic Potency Ranking: Monohydroxy 6-OH Scaffold Is Least Cytotoxic vs. Polyhydroxylated Analogs That Achieve Low Micromolar IC₅₀

Within the Stevens et al. (1994) benzothiazole series, the monohydroxylated compounds 3a (OH on phenyl only) and 3g (OH at benzothiazole 6-position only) were explicitly identified as 'the least cytotoxic' members of the panel. In contrast, compounds bearing two or more hydroxyl groups—specifically 3e (5,6-di-OH), 3i (6-OH + 4-OH-Ph), and 3j (6-OH + 3,4-di-OH-Ph)—achieved IC₅₀ values in the range 5.5–13.5 μM across human MCF-7 breast carcinoma and WiDr colon carcinoma cell lines [1][2]. The mean IC₅₀ across all tested compounds was 39 μM against WiDr and 19 μM against MCF-7, with the most potent derivative (3h, 6-hydroxy-2-(3-hydroxyphenyl)benzothiazole) achieving an IC₅₀ of 2.7 μM against MCF-7—approximately 10-fold more potent than its 4-hydroxy-phenyl isomer (3i) [1].

cytotoxicity profiling structure–activity relationship antiproliferative screening

Core Scaffold for Pittsburgh Compound B (PiB): Structural Prerequisite for Alzheimer's PET Imaging Agent Development

2-Phenylbenzo[d]thiazol-6-ol serves as the core benzothiazole scaffold upon which Pittsburgh Compound B (PiB, 2-(4-methylaminophenyl)-6-hydroxybenzothiazole) is constructed. PiB is an ¹¹C-labeled PET radiotracer that selectively binds Aβ amyloid plaques with nanomolar affinity, currently used in clinical trials for diagnostic imaging of Alzheimer's disease [1][2]. The 6-hydroxy group on the benzothiazole ring is a critical pharmacophoric element shared between the target compound and PiB, as confirmed by structure–activity studies showing that modifications at the 6-position directly modulate amyloid binding affinity and SULT1E1-mediated sulfation [3]. The unsubstituted phenyl ring of 2-Phenylbenzo[d]thiazol-6-ol provides a versatile entry point for introducing the 4′-methylamino or 4′-amino substituents required for PET tracer development via electrophilic aromatic substitution or cross-coupling chemistry [1].

Alzheimer's disease diagnostics PET imaging amyloid-beta binding

Physicochemical Differentiation: Higher logP and Minimal H-Bond Donor Count vs. Polyhydroxylated 2-Phenylbenzothiazoles

2-Phenylbenzo[d]thiazol-6-ol possesses a computed XLogP3 of 3.9, a single hydrogen bond donor (the 6-OH group), and three hydrogen bond acceptors (N and S of the thiazole ring plus the phenolic O) [1]. In contrast, polyhydroxylated analogs bearing additional -OH groups on the phenyl ring (e.g., compound 3b with 4,6-di-OH on benzothiazole plus 4′-OH on phenyl; compound 3i with 6-OH plus 4′-OH; compound 3j with 6-OH plus 3′,4′-di-OH) are predicted to exhibit progressively lower logP values (by approximately 0.5–1.0 log unit per additional hydroxyl group based on the π contribution of aromatic -OH) and increased H-bond donor counts (2–4 donors) [2]. The higher lipophilicity of the monohydroxylated scaffold translates into a LogD₇.₄ profile favoring membrane permeability, while the single H-bond donor minimizes desolvation penalties during passive diffusion compared to polyhydroxylated congeners [1].

drug-likeness permeability logP physicochemical profiling

SULT1E1 Substrate Class Designation: 6-Hydroxy-2-Arylbenzothiazoles as High-Affinity Estrogen Sulfotransferase Probes

The 6-hydroxy-2-arylbenzothiazole chemotype—of which 2-Phenylbenzo[d]thiazol-6-ol is the structurally simplest representative bearing an unsubstituted 2-phenyl ring—has been validated as a privileged scaffold for estrogen sulfotransferase (SULT1E1) substrate recognition. Across a panel of 6-hydroxy-2-arylbenzothiazole derivatives, Km values for SULT1E1-mediated sulfation ranged from 0.12 to 2.36 μM, with Vmax/Km specificity ratios substantially exceeding those of related SULT isoforms (SULT1A1*1, SULT1A1*2, SULT1A3, SULT2A1) [1][2]. Notably, the acidity of the 6-phenolic group—modulated by the electron-withdrawing character of the 4′-substituent on the 2-aryl ring—directly correlated with catalytic efficiency (log(Vmax/Km) vs. δOH: r = 0.963; vs. δC2: r = 0.987) [1]. This places 2-Phenylbenzo[d]thiazol-6-ol (with an unsubstituted phenyl, Hammett σp = 0) at the low-polarity anchor point of this SAR continuum, offering a defined baseline for systematic 4′-substituent exploration.

estrogen sulfotransferase SULT1E1 molecular imaging sulfation

Procurement-Relevant Application Scenarios for 2-Phenylbenzo[d]thiazol-6-ol Based on Quantitative Differentiation Evidence


Alzheimer's Disease PET Tracer Development: PiB Analog Synthesis and Structure–Activity Optimization

2-Phenylbenzo[d]thiazol-6-ol is the direct synthetic precursor to the 6-hydroxy-2-phenylbenzothiazole core of Pittsburgh Compound B (PiB). The unsubstituted phenyl ring at C-2 provides a versatile handle for introducing 4′-amino, 4′-methylamino, or 4′-halo substituents—the critical modifications that confer nanomolar Aβ plaque binding affinity [1]. The compound's zero estrogen receptor binding (RBA = 0) ensures that any ER-mediated radiotracer accumulation observed in subsequent imaging studies can be attributed to the introduced 4′-substituent rather than to the core scaffold itself [2]. Its single H-bond donor and XLogP3 of 3.9 further support the design of BBB-penetrant imaging agents by maintaining favorable passive permeability characteristics [3].

SULT1E1 Molecular Imaging Probe Calibration: Baseline Scaffold for Quantitative SAR Campaigns

As the structurally simplest member of the validated 6-hydroxy-2-arylbenzothiazole SULT1E1 substrate class, 2-Phenylbenzo[d]thiazol-6-ol serves as the Hammett σp = 0 baseline compound for systematic exploration of 4′-substituent electronic effects on sulfation efficiency. The established correlation between 4′-substituent polarity (σp) and catalytic efficiency (log(Vmax/Km), r = 0.964) positions this compound as the essential low-polarity anchor for quantitative SAR campaigns aimed at optimizing SULT1E1 probe affinity and isoform selectivity [1]. Its ER-silent profile (RBA = 0) additionally eliminates estrogen receptor-mediated background signal in cellular SULT1E1 imaging applications [2].

Negative-Control Probe for Benzothiazole Cytotoxicity SAR Studies

In structure–activity relationship investigations of 2-phenylbenzothiazole antiproliferative agents, 2-Phenylbenzo[d]thiazol-6-ol (compound 3g) has been empirically validated as one of the least cytotoxic members of the polyhydroxylated series, in contrast to the most potent analogs (3e, 3i, 3j) that achieve IC₅₀ values of 5.5–13.5 μM [1][2]. This established potency gradient makes the compound suitable as a low-cytotoxicity reference standard for benchmarking the antiproliferative contributions of additional hydroxyl substitutions, and as a negative-control compound in cellular assays where intrinsic cytotoxicity must be minimized to isolate mechanism-specific effects [1].

ER-Independent Benzothiazole Probe Development for Kinase and Non-Kinase Target Profiling

The complete absence of estrogen receptor binding (RBA = 0) distinguishes 2-Phenylbenzo[d]thiazol-6-ol from all polyhydroxylated regioisomers tested in the Stevens et al. (1994) panel [1]. For chemical biology programs investigating benzothiazole interactions with kinase ATP-binding domains, thymidine kinase, or other non-ER targets, this ER-silent scaffold eliminates a confounding pharmacological variable present in phenyl-hydroxylated analogs such as 3i (RBA = 0.70) and 3h (RBA = 0.24) [1][2]. The compound's marginal EGFR tyrosine kinase inhibition further supports its utility as a selectivity-profiling starting point where target engagement specificity can be engineered through C-2 and C-6 derivatization without intrinsic polypharmacology interference [1].

Quote Request

Request a Quote for 2-Phenylbenzo[d]thiazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.